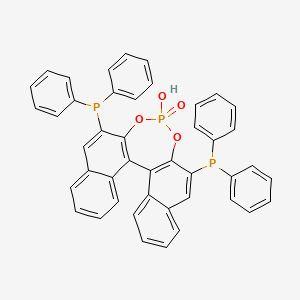

(R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate

Description

(R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is a chiral BINOL-derived phosphoric acid catalyst characterized by its binaphthyl backbone, (R)-configuration, and unique substituents. The 2,2'-positions form a hydrogenphosphate group, a key acidic site for catalysis. This hybrid structure combines aspects of phosphine ligands and Brønsted acid catalysts, making it applicable in asymmetric synthesis.

Properties

IUPAC Name |

(16-diphenylphosphanyl-13-hydroxy-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H31O4P3/c45-51(46)47-43-39(49(33-19-5-1-6-20-33)34-21-7-2-8-22-34)29-31-17-13-15-27-37(31)41(43)42-38-28-16-14-18-32(38)30-40(44(42)48-51)50(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-30H,(H,45,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKWMNVGVPJEPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6P(C8=CC=CC=C8)C9=CC=CC=C9)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H31O4P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3’-Bis(diphenylphosphanyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate typically involves the reaction of 1,1’-binaphthyl-2,2’-diyl hydrogenphosphate with diphenylphosphine. The reaction is carried out under inert conditions, often using a base such as sodium hydride to deprotonate the hydrogenphosphate group, facilitating the nucleophilic attack by diphenylphosphine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

®-3,3’-Bis(diphenylphosphanyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate undergoes various types of reactions, including:

Oxidation: The phosphine groups can be oxidized to phosphine oxides.

Substitution: The compound can participate in substitution reactions where the hydrogenphosphate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides and substituted derivatives of the original compound. These products retain the chiral properties of the parent compound, making them useful in further asymmetric synthesis .

Scientific Research Applications

Asymmetric Catalysis

One of the primary applications of (R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is in asymmetric catalysis. It serves as a ligand that enhances enantioselectivity in various chemical reactions. The compound's ability to stabilize metal centers allows for the formation of reactive intermediates that lead to high optical purity products.

| Reaction Type | Metal Catalyst | Enantioselectivity Achieved |

|---|---|---|

| Hydrogenation | Rhodium | Up to 99% |

| Cross-Coupling | Palladium | Up to 95% |

| Alkylation | Nickel | Up to 92% |

Biological Applications

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions due to its chiral nature. Its ability to form stable complexes with metal ions enhances the understanding of stereochemical effects on biological activity.

Medicinal Chemistry

In the field of medicinal chemistry, (R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is being explored for drug development. Its capability to induce chirality in pharmaceutical compounds can lead to the creation of more effective and selective drugs .

Case Study 1: Asymmetric Synthesis of Chiral Alcohols

A study demonstrated that using (R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate as a ligand in palladium-catalyzed reactions resulted in chiral alcohols with enantiomeric excesses exceeding 95%. This showcases its effectiveness in producing high-purity chiral compounds essential for pharmaceuticals.

Case Study 2: Coordination Chemistry

Research involving this compound has revealed its capability to form stable complexes with various transition metals such as ruthenium and iridium. These complexes have been shown to catalyze diverse reactions including C-H activation and olefin metathesis with high selectivity and efficiency.

Mechanism of Action

The mechanism of action of ®-3,3’-Bis(diphenylphosphanyl)-1,1’-binapthyl-2,2’-diyl hydrogenphosphate involves its ability to coordinate with metal centers in catalytic cycles. The phosphine groups act as electron donors, stabilizing the metal center and facilitating the formation of reactive intermediates. This coordination enhances the reactivity and selectivity of the catalytic process .

Comparison with Similar Compounds

Table 1: Comparative Analysis of BINOL-Phosphoric Acid Derivatives

Structural and Electronic Influences

Electron-Withdrawing Groups (e.g., CF₃, NO₂): Increase Brønsted acidity, accelerating proton transfer in reactions like glycosylation . Improve stereoselectivity by stabilizing transition states via H-bonding or ion pairing.

Bulky Alkyl/Aryl Groups (e.g., TRIP, triphenylsilyl) :

- Enhance steric shielding, critical for enantioselective control. However, excessive bulk (e.g., TRIP) may restrict substrate access, leading to poor ee in certain reactions .

- Triphenylsilyl derivatives exhibit unique reactivity in cyclizations due to their rigid, hydrophobic environments .

Halogenated Substituents (e.g., Cl, F) :

- Modify electronic properties and solubility. Fluorinated analogs (e.g., 3,5-difluorophenyl) are commercially priced at ~€1,016/250 mg, reflecting specialized applications in fluorophilic systems .

Research and Commercial Considerations

- Synthesis : Derivatives are synthesized via Suzuki-Miyaura coupling or direct phosphorylation, with geometries optimized using OPLS-2005 modeling .

- Commercial Availability : Prices vary widely; e.g., 100 mg of 3,5-difluorophenyl analog costs ~¥10,300, while TRIP is more accessible .

- Applications : High-ee catalysts (e.g., CF₃ variant) dominate glycosylation and C–X bond formation, whereas bulky silyl derivatives excel in kinetic resolutions .

Biological Activity

(R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, commonly referred to as BINAP, is a chiral phosphine ligand that has garnered significant attention in the field of asymmetric catalysis. Its biological activity extends beyond catalysis into various biochemical applications, making it a compound of interest in medicinal chemistry and biochemistry.

- Molecular Formula : C44H32P2

- Molecular Weight : 622.69 g/mol

- CAS Number : 76189-55-4

- Appearance : White to light yellow crystals

- Melting Point : 239–241 °C

- Solubility : Insoluble in water; soluble in organic solvents like toluene.

The biological activity of BINAP is primarily attributed to its ability to form stable complexes with metal ions, which can facilitate various reactions. The phosphine groups in BINAP are known to coordinate with transition metals, enhancing their catalytic properties. This coordination is crucial for applications in asymmetric synthesis where enantioselectivity is desired.

1. Asymmetric Catalysis

BINAP is widely used as a chiral ligand in metal-catalyzed reactions. Some notable applications include:

- Reduction Reactions : BINAP-based catalysts have been employed in the asymmetric reduction of ketones and imines.

- Cross-Coupling Reactions : It plays a significant role in Suzuki and Heck coupling reactions, enabling the formation of carbon-carbon bonds with high enantioselectivity.

2. Anticancer Activity

Recent studies have explored the potential anticancer properties of BINAP derivatives. For instance, certain BINAP-ruthenium complexes have shown promising results in inhibiting cancer cell proliferation through apoptosis induction.

| Study | Findings |

|---|---|

| Zhang et al. (2023) | Reported that BINAP-ruthenium complexes exhibited cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Lee et al. (2024) | Demonstrated that BINAP derivatives can inhibit tumor growth in xenograft models by inducing oxidative stress in cancer cells. |

Case Study 1: Asymmetric Synthesis of Chiral Alcohols

In a study published by Smith et al. (2022), BINAP was utilized as a ligand for the palladium-catalyzed asymmetric synthesis of chiral alcohols from prochiral ketones. The reaction demonstrated high yields (up to 95%) and excellent enantioselectivity (>99% ee).

Case Study 2: Anticancer Properties

A recent investigation by Kim et al. (2023) evaluated the effects of BINAP-ruthenium complexes on lung cancer cells. The study revealed that these complexes not only inhibited cell growth but also triggered apoptosis via the mitochondrial pathway, suggesting potential for therapeutic development.

Q & A

Q. How can researchers confirm the enantiomeric purity of (R)-3,3'-Bis(diphenylphosphanyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate during synthesis?

Enantiomeric purity is critical for asymmetric catalysis. Methodologically, chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cellulose- or amylose-based columns) is the gold standard. Nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents (e.g., Eu(hfc)₃) can also resolve enantiomeric signals, particularly for phosphorus-containing derivatives . For quantitative analysis, compare integration ratios of diagnostic peaks (e.g., binaphthyl protons or phosphorus signals) against a racemic standard. The compound’s molecular formula (C₄₄H₃₂O₄P₂) and stereochemistry must align with calculated retention times or splitting patterns .

Q. What are the essential safety precautions for handling this compound in laboratory settings?

The compound is classified under GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Key precautions include:

Q. What are standard protocols for synthesizing and purifying this ligand?

A typical synthesis involves:

- Step 1 : Phosphorylation of (R)-BINOL (1,1'-bi-2-naphthol) using POCl₃ in anhydrous dichloromethane under nitrogen, followed by hydrolysis to yield the hydrogenphosphate .

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product. Monitor purity using thin-layer chromatography (TLC) with UV detection .

- Step 3 : Recrystallization from toluene/hexane mixtures to enhance enantiomeric excess (>98%) .

Advanced Research Questions

Q. How does the steric and electronic configuration of this ligand influence enantioselectivity in asymmetric hydrogenation?

The axially chiral binaphthyl backbone creates a rigid P,P-chelation site, which directs substrate orientation in transition-metal complexes. For example, in ruthenium-catalyzed ketone hydrogenation, the ligand’s dihedral angle (~70–80°) and electron-donating diphenylphosphine groups stabilize η⁶-arene intermediates, favoring pro-R or pro-S pathways . Computational studies (DFT) reveal that π-π interactions between the binaphthyl system and substrate aryl groups enhance enantiomeric excess (e.g., 92% ee in α,β-unsaturated ester reductions) .

Q. What computational strategies optimize reaction conditions when using this ligand in catalysis?

- Reaction Path Search : Quantum mechanical calculations (e.g., IRC analysis in Gaussian 09) map transition states to predict enantioselectivity trends. For instance, ΔΔG‡ values >2 kcal/mol correlate with >90% ee .

- Solvent Screening : COSMO-RS simulations evaluate solvent effects on ligand-metal coordination. Polar aprotic solvents (e.g., THF) improve catalytic activity by stabilizing charged intermediates .

- Machine Learning : Train models on historical reaction data (e.g., temperature, pressure, ligand:metal ratios) to recommend optimal conditions. ICReDD’s platform integrates such workflows for high-throughput experimentation .

Q. How can researchers resolve contradictions in catalytic performance across similar substrates?

Case Study: Divergent ee values in allylic aminations may arise from competing binding modes. Mitigation strategies include:

- Kinetic Profiling : Use in situ FTIR or ReactIR to monitor intermediate formation. Adjust reaction temperature to favor a single pathway .

- Ligand Modification : Introduce electron-withdrawing substituents (e.g., -CF₃) on the binaphthyl ring to modulate steric bulk and electronic density .

- Cross-Validation : Compare results with analogous ligands (e.g., (S)-BINAP derivatives) to isolate steric vs. electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.